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molecular formula C15H30 B1584587 Nonylcyclohexane CAS No. 2883-02-5

Nonylcyclohexane

Cat. No. B1584587
M. Wt: 210.4 g/mol
InChI Key: CLMFECCMAVQYQA-UHFFFAOYSA-N
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Patent
US06437194B2

Procedure details

The consumed amount of hydrogen during the reaction was 136.6 mmoles and was 3.01 moles per 1 mole of charged nonylphenol ethylene oxide adduct. Nonylphenol ethylene oxide adduct residual in nonylcyclohexanol ethylene oxide adduct was determined by liquid chromatography. The amount was 120 ppm by weight. Further, nonylcyclohexane formed by hydrogenation decomposition reaction was determined by gas chromatography. The amount was 150 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nonylphenol ethylene oxide
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Nonylphenol ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nonylcyclohexanol ethylene oxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].C1OC1.[CH2:6]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1O)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C1OC1.C(C1(O)CCCCC1)CCCCCCCC>[CH2:6]([CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
nonylphenol ethylene oxide
Quantity
1 mol
Type
reactant
Smiles
C1CO1.C(CCCCCCCC)C1=C(C=CC=C1)O
Step Three
Name
Nonylphenol ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1.C(CCCCCCCC)C1=C(C=CC=C1)O
Step Four
Name
nonylcyclohexanol ethylene oxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CO1.C(CCCCCCCC)C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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